molecular formula C7H10O4 B1268119 Ethyl itaconate CAS No. 57718-07-7

Ethyl itaconate

Cat. No.: B1268119
CAS No.: 57718-07-7
M. Wt: 158.15 g/mol
InChI Key: RTTAGBVNSDJDTE-UHFFFAOYSA-N
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Description

Monoethyl itaconate is an ester derivative of itaconic acid, a naturally occurring compound produced by certain fungi It is known for its role in various chemical and biological processes, particularly in the field of immunometabolism

Mechanism of Action

Monoethyl Itaconate, also known as beta-Monothis compound or 4-ethoxy-2-methylene-4-oxobutanoic acid, is a derivative of itaconate, a metabolite that has gained significant attention for its potent immunomodulatory effects .

Target of Action

The primary targets of Monothis compound are macrophages, crucial components of the immune system . These cells can change into numerous phenotypes depending on the tissue microenvironment, physiological parameters, and pathological conditions .

Mode of Action

Monothis compound interacts with its targets, the macrophages, by inhibiting succinate dehydrogenase (SDH), a key regulator of the macrophage phenotype . This inhibition blocks the production of the pro-inflammatory factor IL-1β while enhancing the levels of the anti-inflammatory factors IL-1RA and IL-10 .

Biochemical Pathways

Monothis compound affects the tricarboxylic acid (TCA) cycle, a central metabolic pathway of cells . Itaconate, a byproduct of the TCA cycle, regulates macrophage inflammation . Itaconate serves as a link between macrophage metabolism, oxidative stress, and immune response, ultimately regulating macrophage function .

Pharmacokinetics

As a highly polar molecule, Monothis compound cannot easily pass through cell membranes and must be imported into the cytoplasm to exert anti-inflammatory effects . To overcome this disadvantage, researchers have synthesized membrane-permeable itaconate derivatives such as Monothis compound .

Result of Action

The action of Monothis compound results in the regulation of macrophage function through multiple mechanisms . It has demonstrated promising therapeutic potential in a variety of immune and inflammatory diseases .

Action Environment

The action, efficacy, and stability of Monothis compound are influenced by the tissue microenvironment and physiological parameters . For instance, macrophages can change into numerous phenotypes depending on these factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monoethyl itaconate can be synthesized through the esterification of itaconic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of itaconic acid to monothis compound.

Industrial Production Methods: In an industrial setting, the production of monothis compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Monoethyl itaconate undergoes various chemical reactions, including:

    Oxidation: Monothis compound can be oxidized to produce itaconic acid or other oxidized derivatives.

    Reduction: Reduction reactions can convert monothis compound to its corresponding alcohol derivatives.

    Substitution: The ester group in monothis compound can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Itaconic acid and other oxidized derivatives.

    Reduction: Alcohol derivatives of monothis compound.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Monoethyl itaconate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Dimethyl itaconate
  • 4-Octyl itaconate
  • Itaconic acid

Monothis compound stands out due to its balance of hydrophilicity and hydrophobicity, making it versatile for various applications in research and industry.

Properties

IUPAC Name

4-ethoxy-2-methylidene-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-3-11-6(8)4-5(2)7(9)10/h2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTAGBVNSDJDTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347462
Record name beta-Monoethyl itaconate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57718-07-7
Record name beta-Monoethyl itaconate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057718077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Monoethyl itaconate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Monoethyl Itaconate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name .BETA.-MONOETHYL ITACONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P4O02U3EZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Q & A

Q1: What is Monoethyl Itaconate (MEI) primarily used for in research?

A1: Monothis compound (MEI) is frequently employed as a monomer in the production of various polymers. Research highlights its use in synthesizing Poly(monothis compound) (PMEI), a polymer that exhibits intriguing properties for potential applications. [, , , ]

Q2: What makes the polymerization of MEI unique compared to other similar molecules?

A2: Unlike some alkyl itaconates, bulk polymerization of MEI is characterized as a precipitation polymerization because the resulting PMEI is insoluble in its monomer. []

Q3: Can PMEI interact with other polymers, and if so, how?

A4: Yes, PMEI can form interpolymer complexes with other polymers like Poly(N-vinyl-2-pyrrolidone) (PVP). This interaction is influenced by the solvent used and is characterized by strong hydrogen bonding between the polymers. [, ]

Q4: What applications do copolymers containing MEI show promise in?

A5: Poly(acrylamide-co-monothis compound) (A/MEI) hydrogels have been investigated for their potential in controlled drug delivery systems, particularly for the release of cytarabine. [] Additionally, copolymers of poly(ethylene glycol) monomethacrylate (PEGMA) and MEI have demonstrated potential for drug delivery applications, particularly for Methotrexate (MTX), by influencing swelling properties and drug release profiles. []

Q5: Can MEI be used to modify the properties of other polymers, and how?

A6: Incorporating MEI as a comonomer with acrylonitrile has shown potential in enhancing the properties of resulting copolymers for carbon fiber production. The presence of MEI, along with methyl acrylate, influences the thermal properties and morphology of these copolymers, making them suitable for carbon fiber applications. []

Q6: Does MEI share similar metabolic and immunological effects with its parent compound, Itaconic Acid?

A8: Research suggests that, unlike itaconic acid, MEI is not readily converted into intracellular itaconate within macrophages. While both impact macrophage function, MEI and its derivative, 4-octyl itaconate (4OI), induce a strong electrophilic stress response, contrasting with itaconate and 4-monothis compound (4EI), which exhibit a distinct influence on cytokine production. [, ]

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